molecular formula C14H15NO3 B15066640 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one

6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one

Cat. No.: B15066640
M. Wt: 245.27 g/mol
InChI Key: WGHKUZZHFDQCIX-UHFFFAOYSA-N
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Description

6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol This compound features a morpholinone ring substituted with an indenyl group via an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one typically involves the reaction of 1H-indene-7-ol with morpholin-3-one in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

The reaction proceeds through the formation of an intermediate indenyl ether, which subsequently reacts with morpholin-3-one to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature

    Reduction: Lithium aluminum hydride in dry ether at 0-5°C

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol

Major Products Formed

Scientific Research Applications

6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one involves its interaction with specific molecular targets. The indenyl group may interact with enzymes or receptors, modulating their activity. The morpholinone ring can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-2-one
  • 6-(((1H-Inden-7-yl)oxy)methyl)piperidin-3-one
  • 6-(((1H-Inden-7-yl)oxy)methyl)pyrrolidin-3-one

Uniqueness

6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one is unique due to its specific structural features, such as the combination of an indenyl group and a morpholinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-(3H-inden-4-yloxymethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14-9-17-11(7-15-14)8-18-13-6-2-4-10-3-1-5-12(10)13/h1-4,6,11H,5,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKUZZHFDQCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC=C2)OCC3CNC(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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